molecular formula C24H14Cl2O2 B13676896 Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]

Cat. No.: B13676896
M. Wt: 405.3 g/mol
InChI Key: LDURPGLYYUMZQA-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] is a symmetric bischlorophenyl-substituted naphthalene derivative characterized by a central naphthalene core with two methanone groups at the 2- and 3-positions, each bonded to a 4-chlorophenyl substituent. The compound’s molecular formula is $ \text{C}{24}\text{H}{14}\text{Cl}2\text{O}2 $, with a molecular weight of 405.28 g/mol. Its structure features a planar naphthalene moiety (maximum deviation <0.03 Å, as observed in analogous naphthalene derivatives) , with the 4-chlorophenyl groups positioned at ~50–90° dihedral angles relative to the central aromatic system, a geometric feature critical to its intermolecular interactions and crystallographic packing .

Properties

Molecular Formula

C24H14Cl2O2

Molecular Weight

405.3 g/mol

IUPAC Name

[3-(4-chlorobenzoyl)naphthalen-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C24H14Cl2O2/c25-19-9-5-15(6-10-19)23(27)21-13-17-3-1-2-4-18(17)14-22(21)24(28)16-7-11-20(26)12-8-16/h1-14H

InChI Key

LDURPGLYYUMZQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] typically involves the reaction of naphthalene-2,3-dicarboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Features Biological/Pharmacological Relevance
Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] R₁ = R₂ = 4-ClPh 405.28 Dihedral angles: 51.6°–89.5° between aryl rings; planar naphthalene core Limited direct data; inferred cytotoxicity via halogenated aromatic motifs
Naphthalene-2,3-diylbis[(4-hydroxyphenyl)methanone] (CAS 820233-83-8) R₁ = R₂ = 4-OHPh 368.38 Hydroxyl groups enable hydrogen bonding; reduced lipophilicity vs. Cl-substituted Antioxidant/pro-drug potential (unconfirmed)
Naphthalene-2,3-diylbis[(2-thienyl)methanone] R₁ = R₂ = 2-thienyl 346.39 Thiophene rings introduce π-stacking; smaller dihedral angles (~30–50°) Photovoltaic/material science applications
[1-(4-Chlorophenyl)benzo[d]pyrrolo[2,1-b]thiazole-2,3-diyl]bis(iso-propylcarbamate) (Compound 35) Heterocyclic core + ClPh ~500 (estimated) Bis(alkylcarbamate) groups enhance DNA cross-linking; in vivo tumor remission Anticandidate for leukemia/breast cancer

Pharmacological and Toxicological Profiles

  • Cytotoxicity : The 4-chlorophenyl substituent in the target compound shares structural similarity with Compound 35 (), where the chloroaryl group enhances DNA interstrand cross-linking, a mechanism critical for antitumor activity. However, the absence of alkylcarbamate groups in the target compound likely reduces its cytotoxicity compared to Compound 35 .
  • Crystallographic Behavior: The target compound’s packing resembles (4-chlorophenyl)(piperidin-1-yl)methanone adducts (), where Cl⋯O interactions and hydrogen bonding dictate crystal morphology. This contrasts with hydroxylated analogues (CAS 820233-83-8), which form stronger O–H⋯O networks .

Electronic and Solubility Properties

  • Lipophilicity (LogP) : The 4-chlorophenyl groups increase LogP (~4.5–5.0, estimated) compared to hydroxylated (LogP ~2.8) or thienyl (LogP ~3.5) analogues, favoring membrane permeability but limiting aqueous solubility .
  • UV-Vis Absorption: Chlorine’s electron-withdrawing effect red-shifts absorption maxima relative to hydroxy- or methoxy-substituted derivatives, as seen in related methanones (e.g., λₘₐₐ = 280–320 nm) .

Biological Activity

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone], a compound featuring a naphthalene backbone and chlorophenyl substituents, has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects, particularly focusing on its antibacterial and antioxidant properties.

Synthesis and Characterization

The compound can be synthesized through a condensation reaction involving naphthalene derivatives and appropriate chlorophenyl methanones. Characterization techniques such as UV-Vis spectroscopy, FT-IR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure of the synthesized compound. These methods provide insights into the molecular geometry and functional groups present in the compound.

Antibacterial Activity

Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] has been tested against several bacterial strains. The results indicate that this compound exhibits significant antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.12 mg/ml
Salmonella Typhi0.25 mg/ml
Bacillus subtilisModerate activity

The compound's effectiveness against E. coli and Salmonella Typhi suggests it may serve as a potential candidate for antibiotic development. Studies have shown that similar naphthalene derivatives often display strong antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Antioxidant Activity

Antioxidant assays using methods such as the DPPH radical scavenging assay reveal that naphthalene-2,3-diylbis[(4-chlorophenyl)methanone] possesses notable antioxidant capabilities. The compound's structure allows it to donate electrons effectively, neutralizing free radicals and reducing oxidative stress in biological systems.

Case Studies

  • Synthesis and Bioactivity Assessment : A study synthesized various Schiff bases derived from naphthalene compounds, including derivatives of naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]. These derivatives were evaluated for their antibacterial properties against E. coli and Salmonella Typhi, showing promising results with MIC values comparable to established antibiotics .
  • Molecular Docking Studies : Computational studies have demonstrated that naphthalene derivatives can interact with crucial proteins involved in bacterial metabolism. For instance, docking studies indicated favorable binding energies with bacterial proteases, suggesting mechanisms through which these compounds could exert their antibacterial effects .

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